molecular formula C8H15B B1376186 1-(Bromomethyl)-3-methylcyclohexane CAS No. 1427380-37-7

1-(Bromomethyl)-3-methylcyclohexane

Cat. No.: B1376186
CAS No.: 1427380-37-7
M. Wt: 191.11 g/mol
InChI Key: BGOJDDZASWXFTE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methylcyclohexane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of methylcyclohexane, where a bromomethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 3-methylcyclohexanemethanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methylcyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar solvents like water or ethanol.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 3-methylcyclohexanemethanol, 3-methylcyclohexanecarbonitrile, and 3-methylcyclohexylamine.

    Elimination Reactions: The major product is 3-methylcyclohexene.

    Oxidation: Products include 3-methylcyclohexanemethanol and 3-methylcyclohexanecarboxylic acid.

Scientific Research Applications

1-(Bromomethyl)-3-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through bromination, enabling the study of biological processes and the development of new drugs.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a cyclohexane moiety.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methylcyclohexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion. These intermediates facilitate nucleophilic substitution or elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base involved.

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethylcyclohexane: Lacks the methyl group at the 3-position, making it less sterically hindered.

    3-Methylcyclohexyl bromide: The bromine atom is directly attached to the cyclohexane ring, leading to different reactivity.

    1-(Chloromethyl)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

Uniqueness

1-(Bromomethyl)-3-methylcyclohexane is unique due to the presence of both a bromomethyl group and a methyl group on the cyclohexane ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOJDDZASWXFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-37-7
Record name 1-(bromomethyl)-3-methylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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